Spiro[2.5]octan-6-ylmethanol
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Overview
Description
Spiro[2.5]octan-6-ylmethanol is a chemical compound belonging to the class of spirocyclic compounds. It is characterized by a spiro structure, where two rings are connected through a single atom. This compound is a colorless liquid with the molecular formula C10H18O and a molecular weight of 154.25 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.5]octan-6-ylmethanol typically involves the reaction of a suitable precursor with a reagent that introduces the spirocyclic structure. One common method involves the reaction of cyclohexanone with formaldehyde in the presence of a base to form the spirocyclic intermediate, which is then reduced to yield this compound . The reaction conditions usually include room temperature and the use of solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, often involving catalysts to speed up the reaction.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.5]octan-6-ylmethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding spirocyclic alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for halogenation reactions.
Major Products Formed
Oxidation: Spiro[2.5]octan-6-one or Spiro[2.5]octanal.
Reduction: Spiro[2.5]octane.
Substitution: Spiro[2.5]octan-6-yl chloride or Spiro[2.5]octan-6-ylamine.
Scientific Research Applications
Chemistry
Spiro[2.5]octan-6-ylmethanol is used as a building block in organic synthesis. Its unique spirocyclic structure makes it valuable for the synthesis of complex molecules, including pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies for its antimicrobial and antifungal properties .
Medicine
The compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with biological targets in novel ways, making it a candidate for drug development .
Industry
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its stability and reactivity make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of Spiro[2.5]octan-6-ylmethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity. The spirocyclic structure allows the compound to fit into unique binding sites, potentially modulating the activity of enzymes or receptors .
Comparison with Similar Compounds
Similar Compounds
- Spiro[2.4]heptan-6-ylmethanol
- Spiro[3.5]nonan-7-ylmethanol
- Spiro[4.5]decane-8-ylmethanol
Uniqueness
Spiro[2.5]octan-6-ylmethanol is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it versatile for various applications .
Properties
IUPAC Name |
spiro[2.5]octan-6-ylmethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-7-8-1-3-9(4-2-8)5-6-9/h8,10H,1-7H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPOBXDZHERXVFP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CO)CC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705241 |
Source
|
Record name | (Spiro[2.5]octan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
849671-56-3 |
Source
|
Record name | (Spiro[2.5]octan-6-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60705241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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